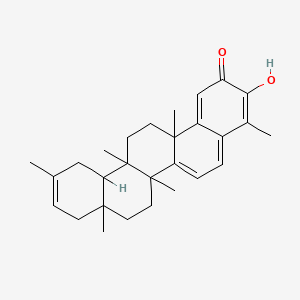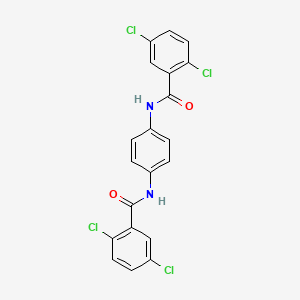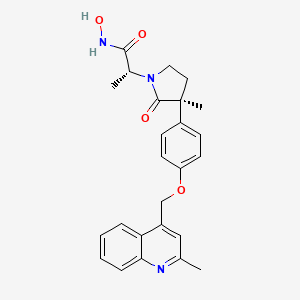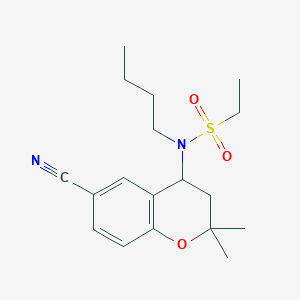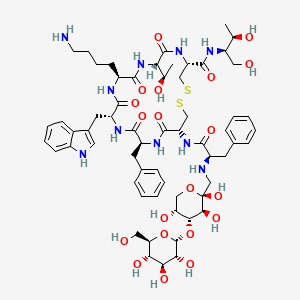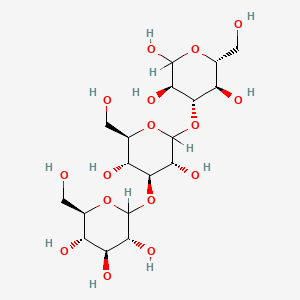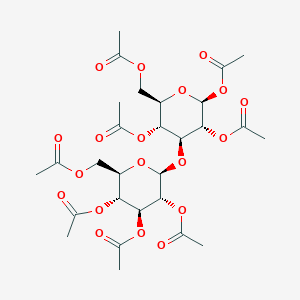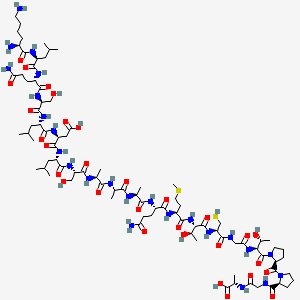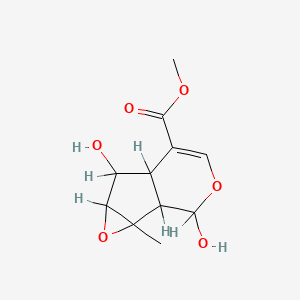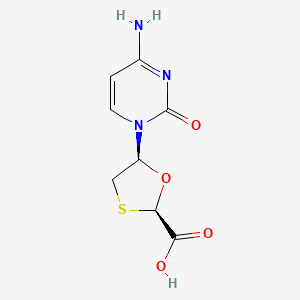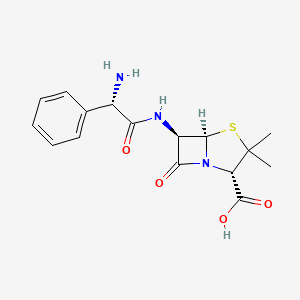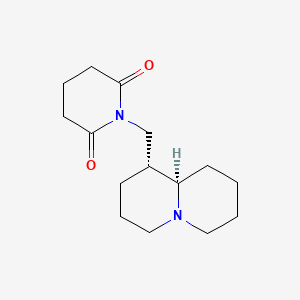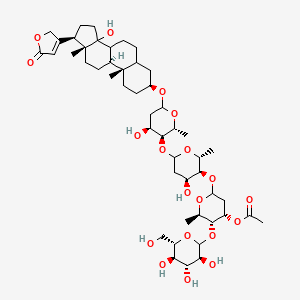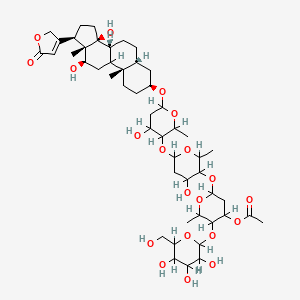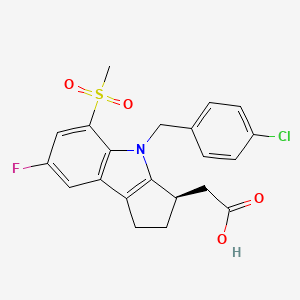
Laropiprant
Übersicht
Beschreibung
Laropiprant is a chemical compound that was primarily used in combination with niacin to reduce blood cholesterol levels, specifically low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL). Although it does not have cholesterol-lowering effects on its own, it is effective in reducing the facial flushing caused by niacin. This compound acts as a selective antagonist of the prostaglandin D2 receptor subtype DP1, which is responsible for the vasodilation that leads to flushing .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Modellverbindung zur Untersuchung der Prostaglandinrezeptorantagonismus verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege.
Medizin: Erforscht auf sein Potenzial, Niacin-induzierte Rötungen zu reduzieren und seine Rolle bei der Behandlung von Dyslipidämie.
Industrie: Wird bei der Entwicklung neuer Arzneimittel und Therapeutika eingesetzt.
5. Wirkmechanismus
Laropiprant übt seine Wirkung aus, indem es selektiv den Prostaglandin-D2-Rezeptor vom Subtyp DP1 antagonisiert. Dieser Rezeptor ist an der Vasodilatation beteiligt, die zu Gesichtsrötungen führt. Durch die Hemmung dieses Rezeptors reduziert this compound effektiv die durch Niacin induzierte Rötung. Die beteiligten molekularen Ziele und Pfade umfassen die Hemmung der Prostaglandin-D2-induzierten Aktivierung von DP1, was zu einer verringerten Blutströmung und Vasodilatation führt .
Ähnliche Verbindungen:
Pranlukast: Ein weiterer Prostaglandinrezeptorantagonist, der zur Behandlung allergischer Erkrankungen eingesetzt wird.
Aspirin: Bekannt für seine entzündungshemmenden Eigenschaften und seine Fähigkeit, die Prostaglandinsynthese zu hemmen.
Montelukast: Ein Leukotrienrezeptorantagonist, der zur Behandlung von Asthma und allergischer Rhinitis eingesetzt wird.
Einzigartigkeit von this compound: this compound ist einzigartig in seiner selektiven Antagonisierung des DP1-Rezeptors, wodurch es besonders wirksam bei der Reduzierung von Niacin-induzierten Rötungen ist, ohne andere Prostaglandinwege zu beeinflussen. Diese Spezifität unterscheidet es von anderen Verbindungen, die möglicherweise breitere oder weniger gezielte Wirkungen haben .
Wirkmechanismus
Target of Action
Laropiprant primarily targets the prostaglandin D2 receptor subtype 1 (DP1) . The DP1 receptor plays a crucial role in mediating the vasodilatory effects of prostaglandin D2 (PGD2), particularly in the skin .
Mode of Action
This compound acts as a selective DP1 receptor antagonist . It inhibits the vasodilation induced by PGD2 activation of DP1 . This interaction with its target results in the reduction of facial flushes, a common side effect caused by niacin .
Biochemical Pathways
Niacin, in cholesterol-lowering doses, stimulates the biosynthesis of PGD2, especially in the skin . PGD2, in turn, dilates blood vessels via activation of the DP1 receptor, increasing blood flow and leading to flushes . By acting as a selective DP1 receptor antagonist, this compound inhibits this vasodilation, thereby reducing the flushing effect .
Pharmacokinetics
It is known that this compound is administered orally . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is the reduction of facial flushes induced by niacin . It was used in combination with niacin to reduce blood cholesterol (LDL and VLDL), but it is no longer sold due to increases in side-effects with no cardiovascular benefit .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. It’s worth noting that the combination of niacin with this compound should be used with caution in patients with renal impairment .
Biochemische Analyse
Biochemical Properties
Laropiprant is an orally active prostanoid DP1 receptor antagonist . It inhibits niacin-induced vasodilation , and it is also a lower potency agonist of the prostanoid TP receptor . This compound interacts with these receptors, which are proteins, to exert its effects.
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been found to prevent the inhibitory effects of prostaglandin D2 on platelet function . This includes effects on platelet aggregation, calcium flux, P-selectin expression, activation of glycoprotein IIb/IIIa, and thrombus formation .
Molecular Mechanism
The mechanism of action of this compound involves its role as a selective DP1 receptor antagonist . Prostaglandin D2 (PGD2) dilates the blood vessels via activation of the prostaglandin D2 receptor subtype DP1, increasing blood flow and thus leading to flushes . This compound acts to inhibit the vasodilation of prostaglandin D2-induced activation of DP1 .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been noted that most compounds exhibited a faster-acting effect of suppressing vasodilation than this compound .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the regulation of blood cholesterol levels . It interacts with the DP1 receptor, which is part of the pathway that regulates vasodilation .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Laropiprant umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen. Der Prozess beginnt typischerweise mit der Herstellung des Indolkerns, gefolgt von der Einführung verschiedener Substituenten wie der Chlorbenzyl-, Fluor- und Methylsulfonylgruppen. Der letzte Schritt beinhaltet die Bildung der Essigsäureeinheit.
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei oft fortschrittliche Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Charakterisierung eingesetzt werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Laropiprant unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Einführung von Sauerstoffatomen in das Molekül.
Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.
Substitution: Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation verschiedene sauerstoffhaltige Derivate ergeben, während Reduktion verschiedene hydrierte Formen erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Pranlukast: Another prostaglandin receptor antagonist used for treating allergic disorders.
Aspirin: Known for its anti-inflammatory properties and ability to inhibit prostaglandin synthesis.
Montelukast: A leukotriene receptor antagonist used for managing asthma and allergic rhinitis.
Uniqueness of Laropiprant: this compound is unique in its selective antagonism of the DP1 receptor, making it particularly effective in reducing niacin-induced flushing without affecting other prostaglandin pathways. This specificity sets it apart from other compounds that may have broader or less targeted effects .
Eigenschaften
IUPAC Name |
2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFFJDQHYLNEJK-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205756 | |
| Record name | Laropiprant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571170-77-9 | |
| Record name | Laropiprant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571170-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laropiprant [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0571170779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laropiprant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11629 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Laropiprant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 571170-77-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAROPIPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7N11T8O78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


